molecular formula C11H13NO4 B14911379 Ethyl 4-(2-amino-2-oxoethoxy)benzoate

Ethyl 4-(2-amino-2-oxoethoxy)benzoate

Cat. No.: B14911379
M. Wt: 223.22 g/mol
InChI Key: ZLDIPFKPCCIZRO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-amino-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid and contains an ethyl ester group, an amino group, and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-2-oxoethoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with ethyl chloroformate and ammonia to introduce the amino and oxoethoxy groups, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-2-oxoethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-amino-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxoethoxy group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate
  • Ethyl 4-(2-nitro-2-oxoethoxy)benzoate
  • Ethyl 4-(2-fluoro-2-oxoethoxy)benzoate

Uniqueness

Ethyl 4-(2-amino-2-oxoethoxy)benzoate is unique due to the presence of both an amino group and an oxoethoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-(2-amino-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-15-11(14)8-3-5-9(6-4-8)16-7-10(12)13/h3-6H,2,7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDIPFKPCCIZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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